Carbobenzoxyglycylglycine

Description

The exact mass of the compound (Carbobenzoxy)glycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29727. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

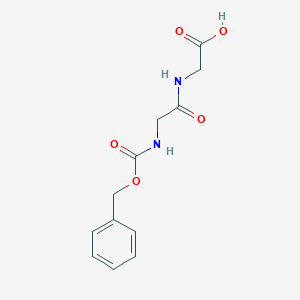

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCXEHNAFUTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180356 | |

| Record name | Carbobenzoxyglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-19-0 | |

| Record name | Carbobenzoxyglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxyglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[Phenylmethoxy)carbonyl]glycyl]-glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Carbobenzoxyglycylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Carbobenzoxyglycylglycine (also known as Z-Gly-Gly-OH). Intended for professionals in research and drug development, this document details quantitative physical data, outlines relevant experimental methodologies, and illustrates the synthetic logic of this compound.

Core Physical and Chemical Properties

This compound is a dipeptide derivative where the N-terminus of the glycylglycine dipeptide is protected by a carbobenzoxy group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions.[1][2] The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic protocols.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [3] |

| Molecular Weight | 266.25 g/mol | [3] |

| Appearance | White to off-white or almost white solid, powder, or crystal. | |

| Melting Point | 178-180 °C (with decomposition) | |

| Solubility | Soluble in polar organic solvents such as DMSO (slightly) and Methanol (very slightly, with heating). Insoluble in water. | |

| pKa (Predicted) | 3.41 ± 0.10 |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These represent generalized but standard methodologies employed in chemical laboratories.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[4] Pure crystalline solids typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped gently to ensure the sample is compact.[5]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or oil bath of the apparatus.[6]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[5] For a pure sample, this range is typically narrow.

Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[8][9]

Methodology:

-

Equilibrium Method (Shake-Flask): An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a sealed container.[10]

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.[11]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[12] The solubility is then expressed in units such as g/L, mg/mL, or mol/L.

Logical Relationships: Synthesis of this compound

The synthesis of this compound is a fundamental example of peptide chemistry, illustrating the use of protecting groups to control reactivity. The carbobenzoxy (Cbz) group is crucial for preventing the self-polymerization of glycine and directing the formation of the desired peptide bond.[1][13] The following diagram illustrates the logical workflow of its synthesis.

Caption: Synthetic pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. westlab.com [westlab.com]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. proprep.com [proprep.com]

Carbobenzoxyglycylglycine chemical structure and formula

An In-depth Technical Guide to Carbobenzoxyglycylglycine

Abstract

This compound, commonly abbreviated as Cbz-Gly-Gly or Z-Gly-Gly, is a dipeptide derivative crucial in the field of synthetic peptide chemistry.[1][2] Its structure consists of two glycine amino acid residues linked by a peptide bond, with the N-terminus of the first glycine protected by a carbobenzyloxy (Cbz or Z) group.[1] This N-protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus during the formation of peptide bonds.[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Formula

The fundamental identity of a chemical compound is defined by its structure and molecular formula. This compound is an N-protected dipeptide.

Molecular Formula: C₁₂H₁₄N₂O₅[1][2][3]

IUPAC Name: 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[3]

Structure: The molecule comprises a benzyl chloroformate group attached to the nitrogen of a glycylglycine dipeptide.

Caption: 2D chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a compound is assigned several unique identifiers.

| Identifier | Value | Source |

| CAS Number | 2566-19-0 | [1][2][3] |

| Molecular Weight | 266.25 g/mol | [1][2][3] |

| InChI | 1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17) | [2][3][4] |

| InChIKey | VFRCXEHNAFUTQC-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O | [3] |

| Synonyms | Cbz-Gly-Gly, Z-Gly-Gly-OH, N-CBZ-Glycylglycine, (Carbobenzoxy)glycylglycine | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of Cbz-Gly-Gly dictate its handling, storage, and reactivity. It is typically a white to off-white solid.[1][2]

| Property | Value | Source |

| Physical State | Solid, White to Almost white powder/crystal | [1][2][4] |

| Melting Point | 178-180 °C | [2][5] |

| Boiling Point | 587.2±45.0 °C (Predicted) | [2] |

| Density | 1.323±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.41±0.10 (Predicted) | [2] |

| Solubility | Soluble in polar organic solvents; DMSO (Slightly), Methanol (Very Slightly, Heated) | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][4][5] |

Experimental Protocols and Applications

Core Application: Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis.[1] The Cbz group serves as a temporary protecting group for the N-terminal amine. This protection prevents the dipeptide from self-polymerizing or reacting at its N-terminus, allowing for controlled, stepwise elongation of a peptide chain at its C-terminus.

Conceptual Workflow: Use in Solid-Phase Peptide Synthesis (SPPS)

While specific protocols vary, the general workflow for incorporating Cbz-Gly-Gly into a growing peptide chain on a solid support follows a well-established cycle. The process involves coupling the carboxylic acid of Cbz-Gly-Gly to the free amine of the resin-bound peptide.

Caption: Workflow for using Cbz-Gly-Gly in solid-phase peptide synthesis.

Methodology Details:

-

Resin Preparation: The synthesis begins with a solid support resin (e.g., Wang or Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Deprotection: The N-terminal protecting group (often Fmoc or Boc) of the resin-bound amino acid is removed to expose a free primary or secondary amine.

-

Activation: The carboxylic acid group of this compound is activated. A common method involves using a carbodiimide activator like dicyclohexylcarbodiimide (DCC) in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a highly reactive ester, minimizing side reactions and racemization.

-

Coupling: The activated Cbz-Gly-Gly is added to the resin. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.

-

Capping and Washing: The resin is washed thoroughly to remove unreacted reagents and byproducts. A capping step may be introduced to block any unreacted amine groups.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin. This step is typically performed using a strong acid cocktail (e.g., trifluoroacetic acid). The Cbz group is stable to these conditions but can be removed via catalytic hydrogenation (H₂/Pd) or with HBr in acetic acid.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

| Hazard Type | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

(Data sourced from aggregated GHS information).[2][3][4]

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

Conclusion

This compound is a well-characterized and indispensable reagent in synthetic organic chemistry, particularly for the synthesis of peptides. Its defined structure, predictable reactivity, and the stability of the Cbz protecting group make it a reliable building block for constructing complex peptide molecules. Understanding its physicochemical properties and adhering to appropriate safety protocols are essential for its effective and safe utilization in research and development settings.

References

- 1. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]

- 2. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]

- 3. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Carbobenzoxy)glycylglycine | 2566-19-0 [sigmaaldrich.com]

- 5. (Carbobenzoxy)glycylglycine | 2566-19-0 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Purification of Cbz-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for synthesizing and purifying N-Carbobenzyloxy-glycyl-glycine (Cbz-Gly-Gly), a fundamental dipeptide derivative used in peptide chemistry and various research applications. This guide details the multi-step synthesis, including precursor preparation, peptide coupling, and final deprotection, alongside robust purification protocols.

Overview of the Synthetic Strategy

The synthesis of Cbz-Gly-Gly is a well-established procedure in peptide chemistry, typically performed via a solution-phase approach. The overall strategy involves the coupling of two glycine units. To ensure a specific and controlled reaction, protecting groups are employed. The N-terminus of the first glycine residue is protected with a carbobenzyloxy (Cbz) group, while the C-terminus of the second glycine residue is temporarily protected as an ethyl ester. The synthesis can be logically divided into four main stages:

-

Preparation of N-Cbz-Glycine (Cbz-Gly-OH): The protection of the amino group of glycine.

-

Preparation of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl): The protection of the carboxyl group of glycine.

-

Peptide Coupling: Formation of the peptide bond between Cbz-Gly-OH and H-Gly-OEt·HCl to yield the protected dipeptide, Cbz-Gly-Gly-OEt.

-

Saponification and Purification: Removal of the ethyl ester protecting group and purification of the final Cbz-Gly-Gly product.

The entire workflow is depicted in the diagram below.

Z-Gly-Gly-OH CAS number and molecular weight

An In-Depth Technical Guide to N-Benzyloxycarbonyl-glycyl-glycine (Z-Gly-Gly-OH)

Abstract

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-glycyl-glycine, commonly referred to as Z-Gly-Gly-OH. Intended for researchers, chemists, and professionals in drug development, this document details the fundamental physicochemical properties, synthesis methodologies, and key applications of this vital dipeptide derivative. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for leveraging Z-Gly-Gly-OH in peptide synthesis, biochemical assays, and pharmaceutical research. We will explore the causality behind its use as a protected building block, provide detailed experimental protocols, and offer a robust framework for its effective application.

Core Physicochemical Properties and Identification

Z-Gly-Gly-OH is a dipeptide derivative where the N-terminus of the glycyl-glycine dipeptide is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for its application in controlled, stepwise peptide synthesis.[1][2] The Z-group prevents the amino group from participating in unwanted side reactions, allowing for the selective formation of peptide bonds at the C-terminus.[3]

The fundamental identifiers and physical properties of Z-Gly-Gly-OH are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2566-19-0 | [4][5] |

| Molecular Formula | C12H14N2O5 | [4] |

| Molecular Weight | 266.25 g/mol | [4] |

| IUPAC Name | 2-(2-(Benzyloxycarbonylamino)acetamido)acetic acid | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 178-184 °C | [4] |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C | [4] |

Synthesis and Chemical Logic

The synthesis of Z-Gly-Gly-OH is a foundational exercise in peptide chemistry, illustrating the core principles of N-protection and peptide coupling. The strategy hinges on the use of the benzyloxycarbonyl (Z) group, a classic protecting group introduced by Max Bergmann and Leonidas Zervas.[3] It is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenolysis, providing orthogonality with other protecting groups.[3]

Synthetic Workflow Rationale

The synthesis is a two-stage process. First, glycine is N-protected to yield Z-Gly-OH. This step is critical to prevent self-polymerization of glycine during the subsequent coupling reaction. The resulting Z-Gly-OH is then activated at its carboxyl group and coupled with a second, C-terminally protected glycine ester, followed by deprotection of the ester to yield the final product. A more direct approach involves coupling Z-Gly-OH with unprotected glycine under controlled conditions.

Below is a conceptual workflow for the synthesis of Z-Gly-Gly-OH.

Caption: Conceptual workflow for the synthesis of Z-Gly-Gly-OH.

Protocol: Synthesis of Z-Gly-OH (Step 1)

This protocol outlines the N-protection of glycine, the precursor to the final coupling step.

-

Dissolution: Dissolve glycine in a solution of sodium hydroxide under cooling (ice bath).

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate and an additional aliquot of sodium hydroxide solution dropwise and simultaneously. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Reaction: Allow the mixture to stir for 2-3 hours, monitoring the consumption of benzyl chloroformate.

-

Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Z-Gly-OH product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve high purity.

Core Applications in Scientific Research

Z-Gly-Gly-OH is a versatile molecule valued for its utility in several key areas of biochemical and pharmaceutical research.[4]

Building Block in Peptide Synthesis

The primary application of Z-Gly-Gly-OH is as a dipeptide building block in solution-phase or solid-phase peptide synthesis (SPPS).[4][6] Using a pre-formed dipeptide unit like Z-Gly-Gly-OH offers several advantages:

-

Efficiency: It accelerates the synthesis process by adding two residues in a single coupling step.

-

Purity: It can help overcome challenges associated with the synthesis of problematic sequences, such as aggregation that can occur during the stepwise addition of multiple glycine residues.[7]

-

Fragment Condensation: Z-Gly-Gly-OH is an ideal precursor for creating larger, protected peptide fragments that can be joined together in a convergent synthesis strategy.[8]

Substrate for Enzymatic Assays

The simple, well-defined structure of Z-Gly-Gly-OH makes it an excellent substrate for studying the activity and kinetics of various peptidases.[4][9] Enzymes that cleave the peptide bond between the two glycine residues can be assayed by monitoring the disappearance of the substrate or the appearance of its products (Z-Gly and Gly). This application is crucial for:

-

Enzyme Characterization: Determining the specificity, catalytic efficiency (kcat/KM), and optimal reaction conditions for a given peptidase.

-

Inhibitor Screening: In high-throughput screening (HTS) campaigns, Z-Gly-Gly-OH can be used to identify small molecule inhibitors of peptidases, which are important drug targets in various diseases.[10] The simplicity of the substrate ensures that identified inhibitors are likely targeting the core catalytic mechanism of the enzyme.[10]

Caption: Workflow for a typical peptidase activity assay using Z-Gly-Gly-OH.

Role in Drug Development and Formulation

Beyond its role as a synthetic intermediate, Z-Gly-Gly-OH contributes to drug development in several ways:

-

Prodrug Design: The dipeptide structure can be incorporated into prodrugs to improve the pharmacokinetic properties of a parent drug, such as enhancing its solubility or controlling its release.[4]

-

Formulation Stability: Its defined structure and stability make it a useful component in pharmaceutical formulations, potentially improving the stability and delivery of active pharmaceutical ingredients (APIs).[6]

Experimental Protocol: Peptidase Activity Assay

This protocol provides a self-validating system for measuring the activity of a generic peptidase using Z-Gly-Gly-OH as a substrate. The rate of product formation is quantified using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Z-Gly-Gly-OH (Substrate)

-

Peptidase enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of Z-Gly-Gly-OH in a suitable solvent (e.g., DMSO or directly in Assay Buffer).

-

Prepare a stock solution of the enzyme in Assay Buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare analytical standards of the expected products (Z-Gly-OH and Glycine) in Assay Buffer for HPLC calibration.

-

-

Enzymatic Reaction Setup:

-

For each reaction, pipette the required volume of Assay Buffer into a microcentrifuge tube.

-

Add the Z-Gly-Gly-OH stock solution to achieve the desired final concentration (e.g., starting with a concentration around the expected Km).

-

Pre-incubate the tubes in a temperature-controlled water bath (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

-

-

Initiation and Termination of Reaction:

-

Initiate the reaction by adding the enzyme stock solution to each tube. Mix gently and start a timer immediately.

-

Run a negative control reaction containing no enzyme to account for any non-enzymatic substrate degradation.

-

At predetermined time points (e.g., 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of Quenching Solution (TCA). This will precipitate the enzyme and halt the reaction.

-

-

Sample Analysis by HPLC:

-

Centrifuge the quenched reaction tubes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto the HPLC system.

-

Elute the products using a suitable gradient of Mobile Phase A and B. Monitor the absorbance at a characteristic wavelength (e.g., 254 nm for the Z-group).

-

Quantify the amount of product formed by comparing the peak area to the calibration curve generated from the analytical standards.

-

-

Data Interpretation:

-

Calculate the initial reaction velocity (v₀) from the linear phase of the product formation-versus-time plot.

-

By varying the substrate concentration and measuring the corresponding initial velocities, a Michaelis-Menten plot can be generated to determine the kinetic parameters Km and Vmax.

-

Conclusion

N-Benzyloxycarbonyl-glycyl-glycine (Z-Gly-Gly-OH) is more than a simple chemical reagent; it is a foundational tool in the fields of peptide chemistry, enzymology, and pharmaceutical sciences. Its utility is derived from the strategic placement of the Z-protecting group, which enables its use as a stable and reliable building block for the synthesis of complex peptides and therapeutic agents. Furthermore, its well-defined structure provides a clean substrate for dissecting enzyme function and screening for novel inhibitors. This guide has provided the core technical data, synthetic logic, and practical applications necessary for researchers to confidently and effectively incorporate Z-Gly-Gly-OH into their development workflows.

References

- 1. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]

- 2. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

Solubility of Carbobenzoxyglycylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Carbobenzoxyglycylglycine (Cbz-Gly-Gly). Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this guide presents the available qualitative data. To offer valuable insights into its expected solubility behavior, quantitative data for the structurally analogous compound, N-Carbobenzoxy-glycine (Cbz-glycine), is included. Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of such compounds, empowering researchers to generate precise data for their specific applications.

Understanding Solubility in Drug Development

Solubility is a critical physicochemical parameter in drug discovery and development. It influences a compound's bioavailability, manufacturability, and formulation. A thorough understanding of a compound's solubility in various solvents is essential for optimizing reaction conditions, purification processes, and for the development of suitable dosage forms.

Solubility Profile of this compound

Qualitative solubility data for this compound has been reported in several chemical catalogs and databases. This information provides a general understanding of its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Very Slightly Soluble (Heated) | [1] |

| Water | Insoluble | [1] |

| Ethyl Acetate | Insoluble | |

| Other Water-Immiscible Solvents | Insoluble |

Quantitative Solubility of a Structural Analog: N-Carbobenzoxy-glycine

In the absence of detailed quantitative data for this compound, the solubility of its close structural analog, N-Carbobenzoxy-glycine (Cbz-glycine), can provide valuable insights. The primary structural difference is the presence of an additional glycine unit in this compound. A comprehensive study published in the Journal of Chemical & Engineering Data systematically measured the solubility of Cbz-glycine in fourteen different solvents at temperatures ranging from 283.15 K to 323.15 K.[2]

Table 2: Molar Fraction Solubility (x) of N-Carbobenzoxy-glycine in Various Solvents at Different Temperatures (K)[2]

| Temperature (K) | Methanol | Ethanol | i-Propanol | n-Propanol | n-Butanol | i-Butanol | n-Pentanol |

| 283.15 | 0.1332 | 0.0889 | 0.0598 | 0.0691 | 0.0541 | 0.0412 | 0.0433 |

| 288.15 | 0.1551 | 0.1032 | 0.0698 | 0.0804 | 0.0628 | 0.0483 | 0.0506 |

| 293.15 | 0.1798 | 0.1197 | 0.0817 | 0.0935 | 0.0730 | 0.0565 | 0.0590 |

| 298.15 | 0.2078 | 0.1386 | 0.0956 | 0.1086 | 0.0848 | 0.0660 | 0.0687 |

| 303.15 | 0.2394 | 0.1604 | 0.1118 | 0.1261 | 0.0985 | 0.0769 | 0.0798 |

| 308.15 | 0.2751 | 0.1853 | 0.1306 | 0.1462 | 0.1143 | 0.0895 | 0.0926 |

| 313.15 | 0.3155 | 0.2138 | 0.1525 | 0.1693 | 0.1325 | 0.1040 | 0.1073 |

| 318.15 | 0.3611 | 0.2464 | 0.1778 | 0.1958 | 0.1534 | 0.1207 | 0.1241 |

| 323.15 | 0.4125 | 0.2836 | 0.2071 | 0.2261 | 0.1774 | 0.1400 | 0.1435 |

| Temperature (K) | Acetone | 2-Butanone | Methyl Acetate | Ethyl Acetate | Acetonitrile | Dichloromethane | Water |

| 283.15 | 0.1089 | 0.0873 | 0.0711 | 0.0589 | 0.0388 | 0.0199 | 0.0021 |

| 288.15 | 0.1265 | 0.1014 | 0.0828 | 0.0687 | 0.0454 | 0.0234 | 0.0024 |

| 293.15 | 0.1467 | 0.1176 | 0.0963 | 0.0800 | 0.0531 | 0.0275 | 0.0028 |

| 298.15 | 0.1699 | 0.1363 | 0.1120 | 0.0931 | 0.0620 | 0.0323 | 0.0032 |

| 303.15 | 0.1966 | 0.1579 | 0.1299 | 0.1082 | 0.0722 | 0.0378 | 0.0037 |

| 308.15 | 0.2273 | 0.1828 | 0.1505 | 0.1255 | 0.0840 | 0.0442 | 0.0042 |

| 313.15 | 0.2625 | 0.2116 | 0.1741 | 0.1454 | 0.0976 | 0.0516 | 0.0048 |

| 318.15 | 0.3029 | 0.2447 | 0.2012 | 0.1682 | 0.1132 | 0.0602 | 0.0055 |

| 323.15 | 0.3491 | 0.2829 | 0.2323 | 0.1944 | 0.1311 | 0.0700 | 0.0063 |

Based on this data, it is anticipated that this compound will exhibit higher solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as acetone. Its solubility in nonpolar solvents and water is expected to be low.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of a solid compound like this compound using the static gravimetric method, which is a variation of the equilibrium (shake-flask) method.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined gravimetrically.

Materials and Apparatus

-

This compound (or other solid compound)

-

Selected solvents of high purity

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Sealed glass vials or flasks

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

-

Desiccator

Detailed Methodology

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known mass of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant. A typical equilibration time can range from 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the collected saturated solution into a pre-weighed container. Evaporate the solvent completely in a drying oven or vacuum oven at a suitable temperature that does not cause decomposition of the solute.

-

Drying and Weighing: After the solvent is completely removed, cool the container with the dried residue in a desiccator to room temperature and weigh it on the analytical balance.

-

Calculation: The mass of the dissolved solid is the difference between the final mass of the container with the residue and the initial mass of the empty container. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solid. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Enduring Cornerstone of Peptide Synthesis: A Mechanistic Exploration of the Carbobenzoxy (Cbz) Group and its Application via Carbobenzoxyglycylglycine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of controlled peptide synthesis was a watershed moment in biochemistry and drug development, enabling the rational construction of complex biomolecules. This revolution began with the introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This guide provides an in-depth technical exploration of the Cbz group's mechanism of action, from its foundational role in preventing unwanted side reactions to its strategic application in modern synthetic workflows. We will dissect the chemical principles behind its introduction (protection) and removal (deprotection), provide field-proven experimental protocols, and contextualize its use with the specific dipeptide derivative, carbobenzoxyglycylglycine (Cbz-Gly-Gly).[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this robust and historically significant tool in peptide chemistry.

The Genesis of Controlled Peptide Synthesis: The Carbobenzoxy (Cbz) Group

The primary challenge in synthesizing a peptide is to form a specific amide bond between the carboxyl group of one amino acid and the amino group of another, without allowing the amino acids to react randomly with themselves.[1] Lysine, for instance, with its two amino groups and one carboxyl group, is highly prone to self-condensation or polymerization under esterification conditions.[1] The solution lies in the temporary, reversible masking of reactive functional groups.

The carbobenzoxy group was the first reversible Nα-protecting group that truly enabled controlled peptide synthesis.[2] Its success is rooted in a combination of critical properties:

-

Ease of Introduction: It can be introduced under mild conditions with high efficiency.[6]

-

Robust Stability: The resulting carbamate is stable to a wide range of basic and mildly acidic conditions, providing a reliable shield during subsequent coupling reactions.[1][6]

-

Facile and Orthogonal Removal: It is cleanly removed by specific methods, most notably catalytic hydrogenolysis, which does not affect many other common protecting groups.[6][7][8] This orthogonality is the bedrock of modern multi-step synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[6][7][9]

The Cbz group, derived from benzyl chloroformate, remains a cornerstone of peptide and amino acid chemistry.[1]

The Core Mechanism: Protection of the α-Amino Group

The introduction of the Cbz group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino acid's amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[7]

The choice of benzyl chloroformate is causal; the chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the molecule for nucleophilic attack. The reaction liberates hydrochloric acid (HCl), necessitating the presence of a base to neutralize the acid and drive the reaction to completion.[7] Typically, an aqueous solution of sodium carbonate or sodium bicarbonate is used, which maintains the pH in a range of 8-10.[7][10] This pH is a critical parameter: too low, and the benzyl chloroformate may decompose; too high, and there is a risk of racemizing the chiral amino acid.[10]

Caption: Mechanism of Cbz Protection of an Amino Acid.

Experimental Protocol: Cbz Protection of Glycine

This protocol describes a standard procedure for the N-terminal protection of an amino acid using benzyl chloroformate.

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool the mixture in an ice bath to 0-5 °C.[6]

-

Reagent Addition: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. The key is to maintain the low temperature and ensure efficient mixing to prevent localized high concentrations of the reagent.[6]

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for 2-4 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[6]

-

Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate or can be extracted.[6]

-

Isolation: Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-glycine.[6][7]

Application in Peptide Elongation: The Role of Cbz-Gly-Gly

Once an amino acid is N-terminally protected, its carboxyl group can be activated to react with the free amino group of another amino acid, forming a peptide bond. Cbz-glycylglycine (Cbz-Gly-Gly) is a dipeptide where the N-terminal glycine is protected by a Cbz group.[4] This compound can be used as a building block in peptide synthesis, allowing for the addition of a dipeptide unit in a single coupling step, which can be advantageous in certain synthetic strategies.

The Cbz group is fundamentally important here because it is stable under the conditions required for peptide bond formation. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU activate the carboxyl group, making it susceptible to nucleophilic attack.[11][12] The Cbz group does not react with these reagents and effectively prevents the N-terminus from engaging in any side reactions.

Caption: Workflow for Peptide Chain Elongation.

The Reversible Nature: Deprotection Mechanisms

The utility of a protecting group is defined by its ease of removal under conditions that leave the rest of the molecule, particularly the newly formed peptide bonds, intact. The Cbz group excels in this regard, offering several deprotection pathways.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal.[10][13] The mechanism involves the cleavage of the benzyl C-O bond by hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[7][13] The reaction proceeds smoothly at room temperature and atmospheric pressure.

A key advantage is that the byproducts are toluene and carbon dioxide, both of which are volatile and easily removed, simplifying purification.[6][10] This method is highly chemoselective. However, it is incompatible with substrates containing other reducible functional groups (e.g., alkynes, some alkenes) or sulfur-containing amino acids like methionine or cysteine, as sulfur can poison the palladium catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]

- 5. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. alfachemic.com [alfachemic.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Carbobenzoxyglycylglycine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbobenzoxyglycylglycine, a cornerstone dipeptide derivative, holds a significant position in the landscape of peptide chemistry and biochemistry. Its unique structure, featuring a stable N-terminal protecting group, makes it an invaluable tool in the stepwise synthesis of complex peptides. Furthermore, its defined sequence serves as a reliable substrate for the characterization of specific proteolytic enzymes. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, detailed protocols for its application in peptide synthesis and enzyme assays, and the fundamental principles that govern these methodologies. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical knowledge with practical, field-proven insights to empower researchers in their experimental endeavors.

Part 1: Nomenclature and Physicochemical Properties

A thorough understanding of a compound's identity is paramount for unambiguous scientific communication. This compound is known by a variety of synonyms in scientific literature, each stemming from different nomenclature systems.

Synonyms and Chemical Identifiers

The various names for this compound reflect its chemical structure—a dipeptide of glycine with an N-terminal carbobenzoxy protecting group.

-

Systematic IUPAC Name : 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[1]

-

Common Abbreviated Names : Z-Gly-Gly-OH, Cbz-Gly-Gly-OH[1]

-

Other Chemical Names : N-(Benzyloxycarbonyl)glycylglycine, N-Cbz-glycylglycine, Carbobenzoxy-gly-gly[1]

-

CAS Registry Number : 2566-19-0[1]

The "Z" or "Cbz" abbreviation is derived from the German word carbobenzoxy, introduced by pioneering chemists Max Bergmann and Leonidas Zervas. This protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide bond formation.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, with data compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | ~180 °C (with decomposition) | [3] |

| Solubility | Soluble in DMSO, limited solubility in water. | [4][5] |

| pKa | (Predicted) | |

| LogP | 0.4 | [1] |

Part 2: Core Applications and Methodologies

This compound's utility spans two primary domains: as a foundational building block in synthetic peptide chemistry and as a substrate in enzymology.

Solution-Phase Peptide Synthesis

The carbobenzoxy (Z) group is a classic urethane-type protecting group that is stable under the conditions of peptide coupling but can be readily removed by methods such as catalytic hydrogenation, without affecting the newly formed peptide bond.[2] This allows for the controlled, stepwise elongation of a peptide chain.

The following diagram illustrates the general workflow for coupling Z-Gly-Gly-OH with a C-terminally protected amino acid, such as an amino acid methyl ester.

Caption: General workflow of a solution-phase peptide coupling reaction.

This protocol details a robust method for forming a tripeptide by coupling this compound with an amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[6][7]

Materials:

-

This compound (Z-Gly-Gly-OH)

-

Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization of the Amino Component:

-

In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.1 eq.) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve Z-Gly-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

-

Cool this solution to 0 °C using an ice bath. This is crucial to minimize potential side reactions and racemization.

-

Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the cooled Z-Gly-Gly-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will start to form.[6]

-

Stir the activation mixture at 0 °C for 30 minutes.

-

-

Coupling Reaction:

-

Add the neutralized amino acid ester solution from step 1 to the activated carboxyl component mixture.

-

Allow the reaction flask to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[6]

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials and acidic/basic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected tripeptide.

-

If necessary, further purify the product by column chromatography on silica gel.

-

Self-Validation and Causality: The inclusion of HOBt is critical as it reacts with the highly reactive O-acylisourea intermediate formed by DCC, converting it to a less reactive but still efficient OBt-active ester. This intermediate is less prone to racemization of the activated amino acid residue.[7] The sequential aqueous washes in the work-up are a self-validating system to ensure the removal of ionic impurities and excess reagents, leading to a purer product.

Enzyme Substrate for Protease Assays

This compound and its derivatives are valuable substrates for assaying the activity of certain proteases. The enzyme recognizes the specific peptide sequence and cleaves the peptide bond.

Carboxypeptidase A (CPA) is a pancreatic exopeptidase that preferentially hydrolyzes the C-terminal peptide bond of residues with aromatic or bulky aliphatic side chains.[8] While its classic substrate is hippuryl-L-phenylalanine, studies have shown that it can also hydrolyze other carbobenzoxy-dipeptides.

Conceptual Protocol: Spectrophotometric Assay of Carboxypeptidase A with Z-Gly-Gly

This protocol is adapted from established methods for Carboxypeptidase A.[8][10]

Materials:

-

Carboxypeptidase A from bovine pancreas

-

This compound (Z-Gly-Gly-OH)

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Enzyme Diluent: 1.0 M NaCl solution

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and adjust the pH to 7.5 at 25 °C.

-

Prepare the Z-Gly-Gly-OH substrate solution to a final concentration of 1.0 mM in the Assay Buffer.

-

Prepare an enzyme stock solution of Carboxypeptidase A in cold 1.0 M NaCl. Immediately before use, dilute the enzyme to a working concentration of 6-12 units/mL in the Enzyme Diluent.[9]

-

-

Assay Execution:

-

Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25 °C.

-

To a quartz cuvette, add 2.90 mL of the Z-Gly-Gly-OH substrate solution.

-

Incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.

-

Initiate the reaction by adding 0.10 mL of the diluted enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA₂₅₄/min) from the initial linear portion of the absorbance vs. time curve.

-

A blank reaction containing the substrate and 0.10 mL of Enzyme Diluent (without enzyme) should be run to account for any non-enzymatic hydrolysis.

-

The enzyme activity can be calculated using the molar extinction coefficient of the product(s) at 254 nm.

-

Trustworthiness of the Protocol: This assay design incorporates a blank control to account for any background signal, ensuring that the measured rate is due to enzymatic activity. The use of the initial linear rate for calculation provides a more accurate measure of the enzyme's initial velocity before substrate depletion or product inhibition becomes significant.

Part 3: Visualization of Key Concepts

Chemical Structure of this compound

Caption: 2D structure of this compound (Z-Gly-Gly-OH).

Conclusion

This compound is a fundamentally important molecule for professionals in peptide research and drug development. Its well-defined structure and the predictable reactivity of its carbobenzoxy protecting group make it an ideal building block for the synthesis of peptides with high fidelity. Furthermore, its utility as an enzyme substrate provides a means to probe the activity and specificity of proteases. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective use of this versatile dipeptide in a research setting, emphasizing reproducibility and a clear understanding of the underlying chemical and biochemical processes.

References

- 1. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. (Carbobenzoxy)glycylglycine | 2566-19-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 羧肽酶A酶活检测 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of Cbz-Gly-Gly (N-Carbobenzyloxyglycylglycine)

Section 1: Introduction and Scope

N-Carbobenzyloxyglycylglycine, commonly abbreviated as Cbz-Gly-Gly, is a dipeptide derivative with the CAS Number 2566-19-0.[1][2] Its structure consists of two glycine units linked by a peptide bond, where the N-terminus is protected by a carbobenzyloxy (Cbz) group.[3] This protecting group is fundamental in peptide synthesis, preventing unwanted reactions at the amino terminus while subsequent amino acids are coupled.[3] Given its integral role in the synthesis of more complex peptides for pharmaceutical research and drug development, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel.[3][4]

This guide provides a comprehensive overview of the safety and handling precautions for Cbz-Gly-Gly. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established best practices for chemical hygiene.

Section 2: Hazard Identification and Physicochemical Properties

While some safety data sheets may not classify Cbz-Gly-Gly as hazardous under specific regulations[5][6], aggregated data from multiple suppliers indicates potential hazards that necessitate careful handling.[2] The Globally Harmonized System (GHS) classification, as reported by a majority of notifying companies to the ECHA C&L Inventory, identifies it as an irritant.[1][2]

GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |

Physicochemical Data

Understanding the physical properties of Cbz-Gly-Gly is crucial for anticipating its behavior during handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2] |

| Molecular Weight | 266.25 g/mol | [1][2] |

| Appearance | White to off-white solid/powder. | [1][7] |

| Melting Point | ~178 °C | [1] |

| Solubility | Slightly soluble in DMSO; very slightly soluble in heated methanol. Generally soluble in polar organic solvents. | [1][3] |

| Storage Temperature | Room Temperature. | [1] |

Section 3: A Framework for Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational concept in industrial hygiene that prioritizes safety strategies from most to least effective. For a laboratory chemical like Cbz-Gly-Gly, the most relevant tiers are Engineering Controls, Administrative Controls, and PPE.

References

- 1. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]

- 2. Carbobenzoxyglycylglycine | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]

- 4. Cbz-L-Glycine (Cbz-Gly-OH) BP EP USP CAS 1138-80-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. fishersci.com [fishersci.com]

- 6. Cbz-Gly-Gly - Safety Data Sheet [chemicalbook.com]

- 7. chembk.com [chembk.com]

The Dawn of Controlled Peptide Synthesis: A Technical Guide to the Discovery of N-Carbobenzyloxyglycylglycine

A pivotal moment in the history of biochemistry and synthetic organic chemistry, the discovery of N-carbobenzyloxyglycylglycine by Max Bergmann and Leonidas Zervas in 1932 marked the advent of modern peptide synthesis.[1][2][3] This breakthrough, born out of the necessity for a reliable method to construct peptides of defined sequence, laid the groundwork for decades of advancements in protein chemistry, drug discovery, and molecular biology. This technical guide provides an in-depth look at the core of this discovery, detailing the experimental protocols and quantitative data from their seminal work, and visualizing the logical and experimental workflows.

Introduction: The Challenge of Peptide Synthesis Pre-1932

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. Existing methods for forming peptide bonds lacked the necessary control, often resulting in mixtures of products, racemization of chiral centers, and low yields. The primary obstacle was the inability to selectively protect the amino group of one amino acid while activating its carboxyl group for coupling with another. This lack of a reliable, reversible N-protecting group severely hampered the stepwise construction of polypeptide chains.

The Bergmann-Zervas Innovation: The Carbobenzyloxy Group

The genius of the Bergmann-Zervas method lay in the introduction of the carbobenzyloxy (Cbz or Z) group as a temporary shield for the amino terminus of an amino acid.[1][2][3] This protecting group, derived from benzyl chloroformate, proved to be ideal for a number of reasons:

-

Ease of Introduction: It could be readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions.

-

Stability: The Cbz group is stable to the conditions required for peptide bond formation, preventing unwanted side reactions at the N-terminus.

-

Mild Removal: Crucially, it could be removed under mild conditions by catalytic hydrogenation, which did not cleave the newly formed peptide bonds or cause racemization.

This elegant solution provided the control that had been missing in the field, enabling for the first time the logical, stepwise synthesis of peptides with a defined sequence.

Synthesis of N-Carbobenzyloxyglycylglycine: The Proof of Principle

The synthesis of the dipeptide N-carbobenzyloxyglycylglycine served as a key demonstration of the power of the new methodology. The overall workflow can be visualized as a two-stage process: the protection of the first amino acid followed by coupling with the second.

Caption: Workflow for the synthesis of N-Carbobenzyloxyglycylglycine.

Experimental Protocols

The following protocols are based on the experimental descriptions provided in the 1932 publication by Bergmann and Zervas.

3.1.1. Preparation of N-Carbobenzyloxyglycine

-

Dissolution: 7.5 g of glycine (0.1 mol) is dissolved in 100 cc of N NaOH.

-

Reaction: The solution is cooled, and 18 g of benzyl chloroformate (in 2-3 portions) and 110 cc of N NaOH are added simultaneously with vigorous shaking and cooling.

-

Acidification: The reaction mixture is then acidified with concentrated HCl, leading to the precipitation of N-carbobenzyloxyglycine as an oil that quickly solidifies.

-

Purification: The crude product is recrystallized from hot water or a mixture of ethyl acetate and petroleum ether.

3.1.2. Preparation of N-Carbobenzyloxyglycyl Chloride

-

Reaction: 20.9 g of dry N-carbobenzyloxyglycine (0.1 mol) is mixed with 100 cc of acetyl chloride.

-

Addition: To this mixture, 21 g of phosphorus pentachloride is added in small portions with cooling.

-

Isolation: The resulting clear, slightly yellow solution is concentrated in a vacuum desiccator over soda lime and paraffin. The crystalline N-carbobenzyloxyglycyl chloride is then isolated.

3.1.3. Synthesis of N-Carbobenzyloxyglycylglycine

-

Dissolution of Glycine: 7.5 g of glycine (0.1 mol) is dissolved in 100 cc of N NaOH.

-

Coupling Reaction: A solution of 22.8 g of N-carbobenzyloxyglycyl chloride (0.1 mol) in 50 cc of dioxane is added in portions to the glycine solution, along with the simultaneous addition of 110 cc of N NaOH, with vigorous shaking.

-

Acidification and Isolation: After the reaction is complete, the mixture is acidified with concentrated HCl. N-carbobenzyloxyglycylglycine precipitates as an oil that solidifies upon cooling.

-

Purification: The product is recrystallized from hot water.

Quantitative Data

The following table summarizes the key quantitative data reported by Bergmann and Zervas for the synthesis of N-carbobenzyloxyglycylglycine and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| N-Carbobenzyloxyglycine | C₁₀H₁₁NO₄ | 209.20 | 120 | ~90 |

| N-Carbobenzyloxyglycyl Chloride | C₁₀H₁₀ClNO₃ | 227.65 | 54 | - |

| N-Carbobenzyloxyglycylglycine | C₁₂H₁₄N₂O₅ | 266.25 | 178 | ~80 |

Deprotection: The Reversible Step

A critical aspect of the Bergmann-Zervas methodology is the ability to remove the Cbz group to liberate the free amino group of the peptide. This was achieved through catalytic hydrogenation.

Caption: Deprotection of N-Carbobenzyloxyglycylglycine.

Experimental Protocol for Deprotection

-

Dissolution: N-carbobenzyloxyglycylglycine is dissolved in a suitable solvent (e.g., methanol or acetic acid).

-

Catalyst Addition: A palladium catalyst (e.g., palladium on charcoal) is added to the solution.

-

Hydrogenation: The mixture is subjected to an atmosphere of hydrogen gas, typically at room temperature and atmospheric pressure.

-

Workup: After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The solvent is then evaporated to yield the deprotected dipeptide, glycylglycine.

Significance and Impact

The discovery of the carbobenzyloxy group and its application in the synthesis of N-carbobenzyloxyglycylglycine was a watershed moment. It transformed peptide synthesis from an art into a science, enabling the systematic and controlled construction of complex peptides. This, in turn, opened up new avenues of research in enzymology, endocrinology, and immunology. The principles established by Bergmann and Zervas laid the foundation for subsequent innovations in peptide chemistry, including the development of other protecting groups and the advent of solid-phase peptide synthesis. Their work remains a classic example of elegant chemical design and has had an enduring impact on the landscape of biomedical research.

References

A Technical Guide to the Physicochemical Properties of Carbobenzoxyglycylglycine: Melting Point and Stability for Researchers

Introduction to Carbobenzoxyglycylglycine (Z-Gly-Gly-OH)

This compound, commonly abbreviated as Z-Gly-Gly-OH or Cbz-Gly-Gly, is a dipeptide derivative of fundamental importance in the fields of biochemistry and pharmaceutical development.[1] As a building block in peptide synthesis, its N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group. This strategic protection prevents unwanted reactions at the amino group during the formation of more complex peptide chains, making it an invaluable intermediate.[2] Understanding the precise physicochemical properties of Z-Gly-Gly-OH, particularly its melting point and chemical stability, is critical for its effective use in synthesis, formulation, and storage.

This guide provides a comprehensive analysis of the melting point and stability profile of Z-Gly-Gly-OH, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Key Identifiers:

-

Chemical Name: 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[3]

-

Synonyms: Z-Gly-Gly-OH, Cbz-Gly-Gly, (Benzyloxycarbonyl)glycylglycine, N-Carbobenzoxy-glycyl-glycine[1][2]

-

CAS Number: 2566-19-0[1]

-

Molecular Formula: C12H14N2O5[1]

-

Molecular Weight: 266.25 g/mol [1]

Physicochemical Characterization

The purity and identity of Z-Gly-Gly-OH are primarily established through its physical and spectral properties. It typically presents as a white to off-white crystalline powder.[1][4]

Melting Point Analysis

The melting point is a critical parameter that serves as a primary indicator of a compound's purity. For Z-Gly-Gly-OH, the reported values are consistent across various suppliers, though it is crucial to note the phenomenon of decomposition at the melting point. This indicates that thermal energy sufficient to induce the phase transition also initiates chemical breakdown.

Table 1: Reported Melting Point Data for this compound

| Melting Point Range (°C) | Source | Notes |

| 178-184 °C | Chem-Impex[1] | Provides a standard range expected for a high-purity solid. |

| 180 °C (dec.) | TCI America | The "(dec.)" notation explicitly states that the compound decomposes upon melting. |

| 178 °C | ChemicalBook[4][5] | A specific value at the lower end of the typical range. |

| 180 °C (dec.) | TCI Europe N.V. | Corroborates the decomposition behavior at this temperature. |

The consensus from these data points places the melting and decomposition temperature in the 178-184 °C range. Any significant deviation from this range or a broad melting range would suggest the presence of impurities, such as residual solvents or starting materials from synthesis. The decomposition underscores the compound's thermal lability.

Chemical Stability and Degradation Profile

The stability of Z-Gly-Gly-OH is paramount for its successful application, as degradation can lead to impurities in peptide synthesis and compromise experimental outcomes. Its stability is influenced by temperature, moisture, pH, and light.

Factors Influencing Stability

-

Temperature: As evidenced by its decomposition at the melting point, elevated temperatures are detrimental. Long-term storage at ambient room temperature is possible, but refrigerated conditions are optimal for preserving integrity.[1]

-

Moisture (Hydrolysis): The presence of two amide (peptide) bonds and a carbamate linkage makes the molecule susceptible to hydrolysis. Recommendations to store it "sealed in dry" conditions highlight the need to protect it from atmospheric moisture.[4]

-

pH: The Cbz protecting group is labile under strongly acidic conditions and can also be cleaved by strong bases. The peptide bond itself is subject to hydrolysis under extreme pH conditions.

-

Light: While less documented for this specific molecule, peptide derivatives and protecting groups can be sensitive to UV light. Storage in a dark place is a standard precautionary measure.

Potential Degradation Pathways

Two primary degradation pathways exist for Z-Gly-Gly-OH, which must be controlled to maintain its purity.

-

Cleavage of the Carbobenzoxy (Cbz) Group: This is a common deprotection strategy in synthesis but represents degradation during storage. It can be initiated by acid- or base-catalyzed hydrolysis or, more classically, via catalytic hydrogenolysis, yielding the free dipeptide (Glycylglycine), toluene, and carbon dioxide.

-

Hydrolysis of the Internal Peptide Bond: Under harsh hydrolytic conditions (e.g., concentrated acid and heat), the amide bond linking the two glycine residues can be cleaved. This would result in the formation of Z-Glycine (N-benzyloxycarbonylglycine) and Glycine.

Recommended Storage and Handling Protocols

To ensure long-term stability and prevent degradation, the following storage and handling procedures are mandated:

-

Optimal Storage: The material should be stored under refrigerated conditions, ideally between 0-8 °C .[1]

-

Container: Keep the compound in a tightly sealed container to prevent moisture ingress.

-

Atmosphere: For maximum longevity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: Before use, allow the container to equilibrate to room temperature before opening.[6] This critical step prevents atmospheric moisture from condensing on the cold powder, which could introduce water and initiate hydrolysis.

Experimental Methodologies

Protocol: Melting Point Determination via Capillary Method

This protocol provides a self-validating system for verifying the purity and identity of Z-Gly-Gly-OH.

Objective: To accurately determine the melting range and observe for decomposition.

Methodology:

-

Sample Preparation: Ensure the Z-Gly-Gly-OH sample is completely dry. If necessary, dry it under a vacuum over a desiccant. Grind a small amount of the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. Proper packing is essential to avoid sagging and ensure a sharp, observable melting point.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 20 °C below the expected melting point (i.e., to ~155 °C).

-

Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute . A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, which is the cornerstone of an accurate measurement.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

Crucially, observe the sample for any signs of decomposition: charring (darkening of the material), bubbling (gas evolution), or shrinking. Note these observations alongside the temperature range. For Z-Gly-Gly-OH, darkening is expected.

-

Protocol: Preparation and Storage of Stock Solutions

The stability of Z-Gly-Gly-OH in solution is highly dependent on the solvent and storage conditions.

Objective: To prepare a stable, high-concentration stock solution for use in downstream applications.

Methodology:

-

Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is a recommended solvent due to its aprotic nature, which minimizes hydrolysis.[4][5]

-

Equilibration: Allow the vial of Z-Gly-Gly-OH powder to reach room temperature before opening to prevent moisture condensation.[6]

-

Weighing: Accurately weigh the desired amount of Z-Gly-Gly-OH powder in a fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in amber or light-blocking vials. This is a critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.

-

For short-term storage (1-2 weeks), aliquots can be stored at -20 °C.

-

For long-term archival storage, store aliquots at -80 °C .[7]

-

Conclusion

This compound (Z-Gly-Gly-OH) is a robust dipeptide building block with a well-characterized melting point of approximately 178-184 °C , at which it undergoes thermal decomposition. Its chemical stability is contingent upon meticulous control of its environment. To maintain the compound's integrity, it must be protected from excessive heat, moisture, and light. Adherence to the storage and handling protocols detailed in this guide—specifically, refrigerated storage in a dry, dark environment and proper equilibration before use—is essential for any researcher aiming for reproducible and reliable results in peptide synthesis and other biochemical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cbz-Gly-Gly CAS#: 2566-19-0 [m.chemicalbook.com]

- 5. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Use of Carbobenzoxyglycylglycine in Carboxypeptidase Assays

Abstract

This document provides a detailed protocol for the use of N-Carbobenzoxyglycylglycine (Cbz-Gly-Gly) as a substrate for the kinetic analysis of carboxypeptidase enzymes. Carboxypeptidases are critical proteases involved in numerous physiological processes, making them important targets in research and drug development. This application note outlines the scientific principles of the assay, provides step-by-step methodologies for reagent preparation and execution of a continuous spectrophotometric assay, and includes guidelines for data analysis and troubleshooting. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.

Scientific Principles and Mechanism of Action

The Role of Carboxypeptidases

Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the peptide bond of an amino acid at the carboxy-terminal (C-terminal) end of a protein or peptide.[1] Their activity is fundamental to protein maturation, degradation, and the regulation of biologically active peptides. Given their importance, the characterization of carboxypeptidase activity and the screening for their inhibitors are crucial areas of study.

Carbobenzoxyglycylglycine (Cbz-Gly-Gly) as a Substrate

N-Carbobenzoxyglycylglycine is a synthetic dipeptide that serves as an effective substrate for various carboxypeptidases, including Carboxypeptidase A.[2] Its structure consists of two glycine residues linked by a peptide bond. The N-terminus is protected by a carbobenzoxy (Cbz, or Z) group, which prevents cleavage by aminopeptidases and provides specific recognition features for the target enzyme.[3]

Assay Principle